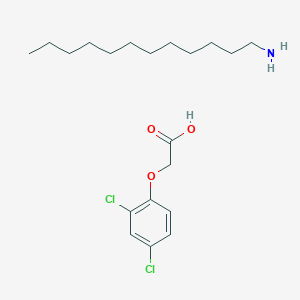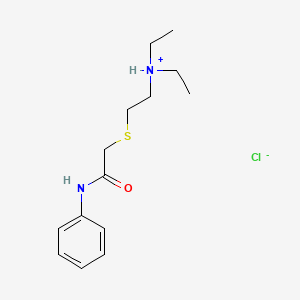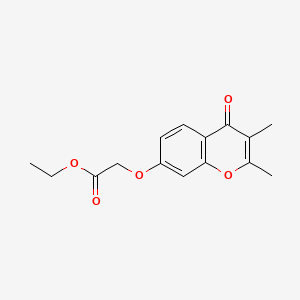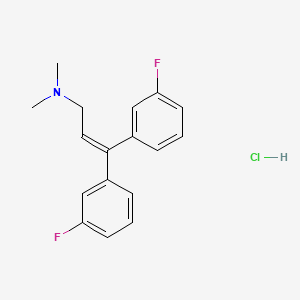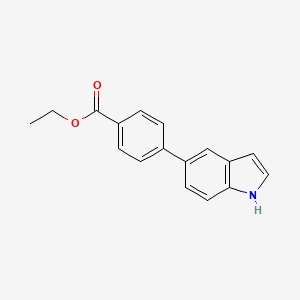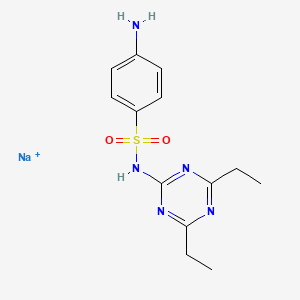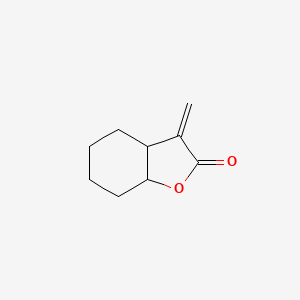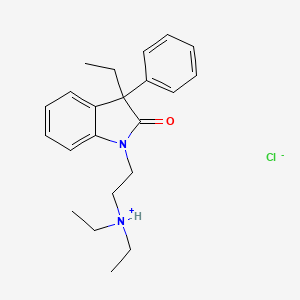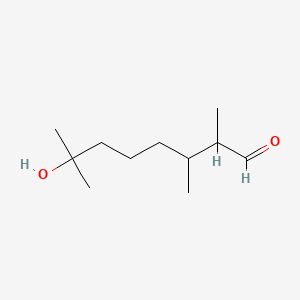
1,1,3,3-tetradeuteriopropane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetradeuteriopropane-1,3-diamine is a deuterated derivative of propane-1,3-diamine. This compound is characterized by the substitution of hydrogen atoms with deuterium, an isotope of hydrogen. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetradeuteriopropane-1,3-diamine can be synthesized through the amination of deuterated acrylonitrile followed by hydrogenation of the resulting deuterated aminopropionitrile . The reaction typically involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound involves the large-scale amination of deuterated acrylonitrile, followed by catalytic hydrogenation. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions: 1,1,3,3-Tetradeuteriopropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amides or nitriles.
Reduction: Reduction reactions can further deuterate the compound or reduce functional groups present in derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming various deuterated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Deuterated amides and nitriles.
Reduction: Further deuterated amines.
Substitution: Deuterated alkylated or acylated derivatives.
科学研究应用
1,1,3,3-Tetradeuteriopropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of deuterated compounds for mechanistic studies and isotopic labeling.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of deuterated polymers and materials with unique properties.
作用机制
The mechanism of action of 1,1,3,3-tetradeuteriopropane-1,3-diamine involves its interaction with molecular targets through hydrogen bonding and nucleophilic substitution. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of heavier isotopes slows down the reaction rate. This property is exploited in various applications to study reaction mechanisms and improve the stability of compounds .
相似化合物的比较
Propane-1,3-diamine: The non-deuterated analog with similar chemical properties but different physical properties due to the absence of deuterium.
1,2-Diaminopropane: An isomer with amino groups on adjacent carbon atoms, leading to different reactivity and applications.
1,1,3,3-Tetramethoxypropane: A compound with methoxy groups instead of amino groups, used in different chemical contexts.
Uniqueness: 1,1,3,3-Tetradeuteriopropane-1,3-diamine is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties make it valuable for isotopic labeling, mechanistic studies, and the development of stable compounds in various fields .
属性
分子式 |
C3H10N2 |
|---|---|
分子量 |
78.15 g/mol |
IUPAC 名称 |
1,1,3,3-tetradeuteriopropane-1,3-diamine |
InChI |
InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/i2D2,3D2 |
InChI 键 |
XFNJVJPLKCPIBV-RRVWJQJTSA-N |
手性 SMILES |
[2H]C([2H])(CC([2H])([2H])N)N |
规范 SMILES |
C(CN)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)
